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Introduction
Deoxybrevianamide E is a prenylated indole alkaloid belonging to the diketopiperazine class

of natural products.[1] It is a cyclic dipeptide derived from L-tryptophan and L-proline.[1] First

isolated from fungi of the Aspergillus and Penicillium genera, this metabolite has garnered

significant interest within the scientific community.[2] Deoxybrevianamide E serves as a

crucial biosynthetic precursor to a wide array of more complex and biologically active

compounds, most notably the notoamides.[2][3] Its unique chemical architecture and role as a

key intermediate in fungal secondary metabolism make it a subject of extensive research in

natural product synthesis and biosynthesis. Furthermore, its potential biological activities,

including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), highlight its relevance

for further investigation in drug discovery and development. This document provides a

comprehensive overview of the physical, chemical, and biological properties of

Deoxybrevianamide E, along with detailed experimental protocols for its synthesis and

isolation.

Physical and Chemical Properties
Deoxybrevianamide E is a solid at room temperature and exhibits solubility in various organic

solvents while having poor solubility in water. Detailed physical and chemical properties are
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summarized in the table below.

Property Value Source

Molecular Formula C₂₁H₂₅N₃O₂ [1][2]

Molecular Weight 351.4 g/mol [1][2]

Appearance Solid [2][4]

Melting Point Data not available [4]

Optical Rotation ([α]D) Data not available

Solubility

Soluble in ethanol, methanol,

DMF, and DMSO. Poor water

solubility.

[2]

CAS Number 34610-68-9 [1][2]

Spectral Data
The structural elucidation of Deoxybrevianamide E has been accomplished through various

spectroscopic techniques. The key spectral data are presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Deoxybrevianamide-E
https://www.caymanchem.com/product/26662/deoxybrevianamide-e
https://pubchem.ncbi.nlm.nih.gov/compound/Deoxybrevianamide-E
https://www.caymanchem.com/product/26662/deoxybrevianamide-e
https://www.caymanchem.com/product/26662/deoxybrevianamide-e
https://dcchemicals.com/msds/MSDS_DC50045.html
https://dcchemicals.com/msds/MSDS_DC50045.html
https://www.caymanchem.com/product/26662/deoxybrevianamide-e
https://pubchem.ncbi.nlm.nih.gov/compound/Deoxybrevianamide-E
https://www.caymanchem.com/product/26662/deoxybrevianamide-e
https://www.benchchem.com/product/b022580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Data

Mass Spectrometry (LC-MS)

Precursor m/z: 352.2 [M+H]⁺. Top 5 Peaks:

284.138458 (100), 284.143005 (78.96),

284.133911 (76.22), 284.147552 (46.61),

284.129395 (44.25).[1]

¹H-NMR

Detailed spectral data not explicitly provided in

the searched literature. Characterization is

confirmed through various synthetic and

isolation studies.

¹³C-NMR

Detailed spectral data not explicitly provided in

the searched literature. Characterization is

confirmed through various synthetic and

isolation studies.

Infrared (IR)

Detailed spectral data not explicitly provided in

the searched literature. Characterization is

confirmed through various synthetic and

isolation studies.

Experimental Protocols
Total Synthesis of Deoxybrevianamide E
A concise and efficient total synthesis of Deoxybrevianamide E has been reported, with a key

step involving the introduction of a reverse prenyl group. The following protocol is a summary of

the methodology developed by the Danishefsky group.[5]

Workflow for the Total Synthesis of Deoxybrevianamide E
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Caption: A simplified workflow for the total synthesis of Deoxybrevianamide E.
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Detailed Steps:

Protection of L-tryptophan methyl ester: L-tryptophan methyl ester is reacted with phthalic

anhydride under heating to yield N-phthaloyl-L-tryptophan methyl ester.

Reverse Prenylation: The protected tryptophan derivative is then subjected to reverse

prenylation at the C2 position of the indole ring using 3,3-dimethylallyl bromide in the

presence of a Lewis acid such as tin(IV) chloride (SnCl₄).

Coupling with L-proline: The resulting prenylated tryptophan derivative is coupled with an L-

proline derivative (e.g., L-proline methyl ester) using standard peptide coupling reagents like

dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide

precursor.

Deprotection and Cyclization: The dipeptide is then deprotected, typically using trifluoroacetic

acid (TFA) to remove any protecting groups, followed by heating to induce cyclization and

formation of the diketopiperazine ring, yielding Deoxybrevianamide E.

Isolation from Aspergillus fumigatus
The following is a general protocol for the isolation of Deoxybrevianamide E from a fungal

culture, based on common methodologies for isolating secondary metabolites from Aspergillus

species.[6][7]

Workflow for the Isolation of Deoxybrevianamide E
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Caption: A general workflow for the isolation of Deoxybrevianamide E from fungal culture.
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Detailed Steps:

Fungal Fermentation:Aspergillus fumigatus is cultured in a suitable liquid or solid medium to

promote the production of secondary metabolites.

Extraction: The fungal biomass and/or the culture broth are extracted with an organic

solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.

Chromatographic Separation: The crude extract is subjected to a series of chromatographic

techniques to separate the different compounds. This usually starts with silica gel column

chromatography, eluting with a gradient of solvents of increasing polarity.

Purification: Fractions containing Deoxybrevianamide E are identified (e.g., by thin-layer

chromatography and comparison with a standard) and combined. Further purification is

achieved using techniques such as Sephadex LH-20 column chromatography and/or high-

performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways
Role in Notoamide Biosynthesis
Deoxybrevianamide E is a key intermediate in the biosynthetic pathway of the notoamides, a

complex family of indole alkaloids.[3] The biosynthesis begins with the formation of

brevianamide F (cyclo-L-Trp-L-Pro), which then undergoes a reverse prenylation at the C2

position of the indole ring, catalyzed by the enzyme NotF, to produce Deoxybrevianamide E.

[8][9] From this point, the pathway branches out, with Deoxybrevianamide E being further

modified by a series of enzymes, including oxidases and other prenyltransferases, to generate

the diverse structures of the notoamide family.[3][10]

Biosynthetic Pathway of Notoamides from Deoxybrevianamide E
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Caption: The central role of Deoxybrevianamide E in the notoamide biosynthetic pathway.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase
(ACAT)
Deoxybrevianamide E has been identified as an inhibitor of acyl-CoA:cholesterol

acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol in various
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tissues.[11] ACAT plays a crucial role in dietary cholesterol absorption and the formation of

foam cells in atherosclerotic plaques.[12] By inhibiting ACAT, compounds can potentially reduce

cholesterol levels and prevent the progression of atherosclerosis.[13] There are two isoforms of

ACAT, ACAT1 and ACAT2, with ACAT2 being primarily located in the intestine and liver, making

it a key target for cholesterol-lowering drugs.[14] The specific mechanism and selectivity of

Deoxybrevianamide E towards ACAT isoforms have not been extensively detailed in the

available literature. However, the general mechanism of ACAT inhibitors involves blocking the

active site of the enzyme, thereby preventing the conversion of free cholesterol into cholesteryl

esters.[15] This leads to an increase in intracellular free cholesterol, which can downregulate

cholesterol uptake and synthesis, and promote cholesterol efflux from cells.[12]

General Mechanism of ACAT Inhibition

Cellular Cholesterol Homeostasis

Free Cholesterol ACAT Cholesteryl Esters
Esterification

Deoxybrevianamide E

Inhibition

Click to download full resolution via product page

Caption: The inhibitory effect of Deoxybrevianamide E on the ACAT-mediated esterification of

cholesterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Deoxybrevianamide E | C21H25N3O2 | CID 182203 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11772425/
https://www.mdpi.com/2218-1989/11/8/543
https://pubmed.ncbi.nlm.nih.gov/23198718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11423527/
https://www.benchchem.com/product/b022580?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8642284/
https://www.mdpi.com/2218-1989/11/8/543
https://www.benchchem.com/product/b022580?utm_src=pdf-body-img
https://www.benchchem.com/product/b022580?utm_src=pdf-body
https://www.benchchem.com/product/b022580?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Deoxybrevianamide-E
https://pubchem.ncbi.nlm.nih.gov/compound/Deoxybrevianamide-E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. caymanchem.com [caymanchem.com]

3. Study on the biosynthesis of the notoamides: Pinacol-type rearrangement of the isoprenyl
unit in deoxybrevianamide E and 6-hydroxydeoxybrevianamide E - PMC
[pmc.ncbi.nlm.nih.gov]

4. Deoxybrevianamide E|34610-68-9|MSDS [dcchemicals.com]

5. Collection - Total Synthesis of Gypsetin, Deoxybrevianamide E, Brevianamide E, and
Tryprostatin B:â�� Novel Constructions of 2,3-Disubstituted Indoles - Journal of the
American Chemical Society - Figshare [acs.figshare.com]

6. Bioassay-guided isolation and characterization of antibacterial compound from Aspergillus
fumigatus HX-1 associated with Clam - PMC [pmc.ncbi.nlm.nih.gov]

7. Simple Chemical Extraction Method for DNA Isolation from Aspergillus fumigatus and
Other Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]

9. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

10. Biochemical Characterization of NotB as an FAD-Dependent Oxidase in the Biosynthesis
of the Notoamide Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

11. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of
atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From
Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]

13. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Discovery of selective ACAT2 antagonist via a combination strategy based on deep
docking, pharmacophore modelling, and molecular dynamics simulation - PMC
[pmc.ncbi.nlm.nih.gov]

15. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physical and chemical properties of
Deoxybrevianamide E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022580#physical-and-chemical-properties-of-
deoxybrevianamide-e]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.caymanchem.com/product/26662/deoxybrevianamide-e
https://pmc.ncbi.nlm.nih.gov/articles/PMC3226720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3226720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3226720/
https://dcchemicals.com/msds/MSDS_DC50045.html
https://acs.figshare.com/collections/Total_Synthesis_of_Gypsetin_Deoxybrevianamide_E_Brevianamide_E_and_Tryprostatin_B_Novel_Constructions_of_2_3-Disubstituted_Indoles/3378318
https://acs.figshare.com/collections/Total_Synthesis_of_Gypsetin_Deoxybrevianamide_E_Brevianamide_E_and_Tryprostatin_B_Novel_Constructions_of_2_3-Disubstituted_Indoles/3378318
https://acs.figshare.com/collections/Total_Synthesis_of_Gypsetin_Deoxybrevianamide_E_Brevianamide_E_and_Tryprostatin_B_Novel_Constructions_of_2_3-Disubstituted_Indoles/3378318
https://pmc.ncbi.nlm.nih.gov/articles/PMC7994498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7994498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC516345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC516345/
https://www.biorxiv.org/content/10.1101/2024.12.10.627567v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4162825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3275806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3275806/
https://pubmed.ncbi.nlm.nih.gov/11772425/
https://pubmed.ncbi.nlm.nih.gov/11772425/
https://www.mdpi.com/2218-1989/11/8/543
https://www.mdpi.com/2218-1989/11/8/543
https://pubmed.ncbi.nlm.nih.gov/23198718/
https://pubmed.ncbi.nlm.nih.gov/23198718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11423527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11423527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11423527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8642284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8642284/
https://www.benchchem.com/product/b022580#physical-and-chemical-properties-of-deoxybrevianamide-e
https://www.benchchem.com/product/b022580#physical-and-chemical-properties-of-deoxybrevianamide-e
https://www.benchchem.com/product/b022580#physical-and-chemical-properties-of-deoxybrevianamide-e
https://www.benchchem.com/product/b022580#physical-and-chemical-properties-of-deoxybrevianamide-e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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